3-(5-Oxazolyl)benzaldehyde chemical properties and structure
3-(5-Oxazolyl)benzaldehyde chemical properties and structure
Executive Summary
3-(5-Oxazolyl)benzaldehyde (C₁₀H₇NO₂) is a pivotal heteroaromatic building block in modern medicinal chemistry.[1] Characterized by a meta-substituted benzene ring linking a reactive aldehyde handle to a 5-oxazole pharmacophore, this scaffold serves as a bioisostere for amides and esters in kinase inhibitors and anti-inflammatory agents. This guide provides a rigorous analysis of its physicochemical properties, a validated synthetic protocol using the Van Leusen chemistry, and a strategic map of its reactivity profile for library generation.
Structural Analysis & Physicochemical Profile
The molecule consists of two distinct functional domains: the 5-aryl oxazole (a stable, lipophilic, aromatic heterocycle) and the benzaldehyde (an electrophilic handle for diversification).
Chemical Identity[1][2][3][4]
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IUPAC Name: 3-(1,3-oxazol-5-yl)benzaldehyde
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Molecular Weight: 173.17 g/mol
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CAS Number: 144063-23-4 (Note: CAS may vary by specific salt forms or catalog listings; verify with vendor).
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InChIKey: ZYPJXECMJZZEAP-UHFFFAOYSA-N[2]
"Druggability" Metrics
The physicochemical profile suggests this molecule is an ideal fragment-based lead. It adheres strictly to Lipinski’s Rule of Five, leaving ample room for molecular weight growth during lead optimization.
| Property | Value (Predicted) | Significance in Drug Design |
| cLogP | 1.8 – 2.1 | Optimal lipophilicity for membrane permeability without excessive metabolic liability. |
| TPSA | ~39.0 Ų | High polar surface area efficiency; indicates good potential for CNS penetration if required. |
| H-Bond Donors | 0 | No donors limits non-specific binding; acceptor-rich profile. |
| H-Bond Acceptors | 3 | The oxazole nitrogen and oxygen, plus the aldehyde oxygen, serve as key interaction points. |
| Rotatable Bonds | 2 | Low flexibility confers entropic advantage upon binding to protein targets. |
Synthetic Architecture: The Van Leusen Protocol[7]
While 5-substituted oxazoles can be synthesized via the Robinson-Gabriel cyclization, that route requires complex
Strategic Challenge: Selectivity
Direct reaction of isophthalaldehyde (benzene-1,3-dicarbaldehyde) with TosMIC often yields the bis-oxazole byproduct.
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The Expert Solution: Use a monoprotection strategy . We start with 3-(dimethoxymethyl)benzaldehyde (or generate it in situ), react the free aldehyde with TosMIC, and then deprotect the acetal.
Validated Protocol
Reaction: 3-(dimethoxymethyl)benzaldehyde + TosMIC
Reagents & Materials
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Substrate: 3-(Dimethoxymethyl)benzaldehyde (1.0 eq)
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Reagent: TosMIC (1.1 eq)
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Base: Potassium Carbonate (K₂CO₃) (2.5 eq) or NaH (for strictly anhydrous conditions).
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Solvent: Methanol (MeOH) or Dimethoxyethane (DME). Note: MeOH is preferred for the K₂CO₃ route as it facilitates the proton transfer.
Step-by-Step Methodology
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Preparation: In a flame-dried round-bottom flask, dissolve 3-(dimethoxymethyl)benzaldehyde (10 mmol) and TosMIC (11 mmol) in anhydrous MeOH (50 mL).
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Cyclization: Add K₂CO₃ (25 mmol) in one portion. The reaction is exothermic; ensure cooling to 0°C initially, then allow to warm to reflux.
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Monitoring: Reflux for 3–5 hours. Monitor via TLC (SiO₂, 30% EtOAc/Hexanes). The intermediate oxazoline may be visible, but it rapidly eliminates sulfinic acid to form the aromatic oxazole.
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Workup: Evaporate MeOH under reduced pressure. Resuspend residue in water (50 mL) and extract with DCM (3 x 50 mL).
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Deprotection (In-situ): Treat the crude acetal-oxazole with 2N HCl (aq) in THF for 1 hour at RT to unveil the aldehyde.
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Purification: Neutralize with NaHCO₃, extract, and purify via flash column chromatography (Gradient: 0
40% EtOAc in Hexanes).
Mechanistic Pathway (DOT Visualization)
Figure 1: Step-wise synthesis of 3-(5-Oxazolyl)benzaldehyde utilizing the Van Leusen protocol with acetal protection to ensure regioselectivity.
Reactivity & Functionalization Map
The aldehyde functionality at the meta-position provides a versatile handle for divergent synthesis (DOS). The oxazole ring remains stable under most reductive and mild oxidative conditions, allowing selective manipulation of the aldehyde.
Reductive Amination (Library Generation)
This is the primary application in drug discovery.
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Conditions: Amine (R-NH₂), NaBH(OAc)₃, DCE, catalytic AcOH.
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Utility: Generates benzylamine derivatives, a common motif in GPCR ligands.
Oxidation to Carboxylic Acid
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Conditions: NaClO₂, NaH₂PO₄, t-BuOH (Pinnick Oxidation).
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Utility: Accesses 3-(5-oxazolyl)benzoic acid, a precursor for amide coupling (peptidomimetics).
Olefination (Wittig/HWE)
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Conditions: Phosphonium salt or Phosphonate, NaH/LiHMDS.
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Utility: Extends the carbon chain, useful for creating Michael acceptors (covalent inhibitors).
C-H Activation (Advanced)
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Site: The C-2 position of the oxazole (between O and N) is acidic (pKa ~20).
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Reaction: Lithiation (n-BuLi, -78°C) followed by quenching with electrophiles allows functionalization of the oxazole ring itself.
Reactivity Flowchart (DOT Visualization)
Figure 2: Divergent synthesis pathways from the core scaffold. The aldehyde serves as the primary handle, while the oxazole C-2 position offers secondary functionalization potential.
Medicinal Chemistry Applications
Kinase Inhibition (p38 MAP Kinase)
The 5-aryl oxazole motif is a proven pharmacophore in kinase inhibition. The oxazole nitrogen can accept a hydrogen bond from the hinge region of kinases (e.g., p38
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Mechanism: The aldehyde is typically converted to a substituted benzylamine or amide to reach into the solvent-exposed region or the back pocket of the ATP binding site.
Bioisosterism
The oxazole ring is a classical bioisostere for:
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Amides: It mimics the planar geometry and H-bond acceptor capability of a peptide bond but improves metabolic stability against proteases.
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Esters: It provides similar polarity without susceptibility to esterase hydrolysis.
Safety & Handling (MSDS Summary)
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Perform all synthesis involving TosMIC in a well-ventilated fume hood due to the potential evolution of isocyanide odors (though TosMIC is odorless, degradation products are not).
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Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to air oxidation to benzoic acids over time.
References
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Van Leusen, A. M., et al. (1972).[4] "Chemistry of sulfonylmethyl isocyanides. XII. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon-heteroatom double bonds. Synthesis of 1,5-disubstituted imidazoles and oxazoles." Tetrahedron Letters, 13(23), 2373-2376.
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Kulkarni, B. A., & Ganesan, A. (1999).[4][5] "Solution-phase parallel oxazole synthesis with TosMIC." Tetrahedron Letters, 40(30), 5637-5638.
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PubChem. "Compound Summary: 3-(5-Oxazolyl)benzaldehyde."[2] National Library of Medicine.
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Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.
Sources
- 1. 14615-72-6 | 3,5-Dibenzyloxybenzaldehyde - AiFChem [aifchem.com]
- 2. PubChemLite - 3-(5-oxazolyl)benzaldehyde (C10H7NO2) [pubchemlite.lcsb.uni.lu]
- 3. chemscene.com [chemscene.com]
- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 5. Solution-phase parallel oxazole synthesis with TosMIC [organic-chemistry.org]
